molecular formula C10H13Cl2N3 B2899736 3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride CAS No. 1989659-31-5

3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride

Cat. No. B2899736
M. Wt: 246.14
InChI Key: GXTMHDONPUYTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride” is a chemical compound with the CAS Number: 1989659-31-5 . It has a molecular weight of 246.14 and its IUPAC name is 3-(azetidin-3-ylamino)benzonitrile dihydrochloride .


Molecular Structure Analysis

The InChI code for “3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride” is 1S/C10H11N3.2ClH/c11-5-8-2-1-3-9 (4-8)13-10-6-12-7-10;;/h1-4,10,12-13H,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride” is a powder and it is stored at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(azetidin-3-ylamino)benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10;;/h1-4,10,12-13H,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMHDONPUYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=CC=CC(=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride

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